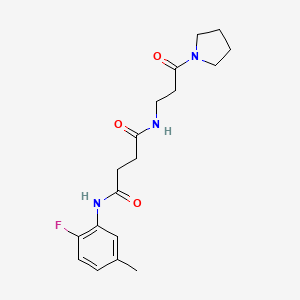![molecular formula C21H21N3O2 B4260667 2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol](/img/structure/B4260667.png)
2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol
Overview
Description
2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513 acts as a competitive antagonist at the benzodiazepine site of the GABA-A receptor. It binds to the receptor and prevents the binding of benzodiazepines, which are commonly used as anxiolytics and hypnotics. By blocking the benzodiazepine site, 2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513 reduces the activity of the GABA-A receptor and decreases the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513 has been shown to produce a range of biochemical and physiological effects. It has been reported to increase anxiety-like behaviors in animal models, which is consistent with its antagonistic effects on the GABA-A receptor. 2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513 has also been shown to decrease the reinforcing effects of alcohol in animal models, suggesting its potential use in treating alcohol dependence.
Advantages and Limitations for Lab Experiments
2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513 has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor. However, it also has some limitations, such as its relatively short half-life and potential for off-target effects. Careful consideration should be given to the dose and administration route of 2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513 in lab experiments to minimize these limitations.
Future Directions
There are several potential future directions for research on 2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513. One area of interest is the development of more selective GABA-A receptor antagonists that could be used to study the specific subtypes of the receptor. Another area of interest is the investigation of 2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513's potential use in treating other psychiatric disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513 and its potential therapeutic applications.
Scientific Research Applications
2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513 has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and psychiatry. It has been shown to modulate the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, which is a major inhibitory neurotransmitter in the brain. 2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol 15-4513 has also been studied for its potential use in treating alcohol dependence and withdrawal symptoms.
properties
IUPAC Name |
2-[5-(6-methoxy-1-methylindol-3-yl)-4-phenylimidazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-23-13-18(17-9-8-16(26-2)12-19(17)23)21-20(15-6-4-3-5-7-15)22-14-24(21)10-11-25/h3-9,12-14,25H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWJZQYSBSDISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)OC)C3=C(N=CN3CCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,3,5-trimethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B4260586.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-isopropyl-4-piperidinyl)oxy]benzamide](/img/structure/B4260589.png)
![N,4,6-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B4260597.png)
![5-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B4260601.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(3,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4260607.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}nicotinamide](/img/structure/B4260613.png)
![1-[2-(1H-benzimidazol-1-yl)-3-pyridinyl]-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)methanamine](/img/structure/B4260619.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4260632.png)
![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B4260642.png)
![4-chloro-2-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B4260650.png)
![1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4260656.png)

![N-({1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4260679.png)
![N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B4260683.png)